(Z)-4-oxo-4-(phenethylamino)but-2-enoic acid
Description
(Z)-4-Oxo-4-(phenethylamino)but-2-enoic acid (CAS: 4796-01-4) is a β,γ-unsaturated keto acid characterized by a phenethylamino substituent at the 4-oxo position of the but-2-enoic acid backbone. Its Z-configuration ensures specific stereoelectronic interactions, influencing reactivity and biological activity. This compound has been investigated for applications in medicinal chemistry, particularly as a precursor for enzyme inhibitors and metal-chelating agents .
Properties
IUPAC Name |
(Z)-4-oxo-4-(2-phenylethylamino)but-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c14-11(6-7-12(15)16)13-9-8-10-4-2-1-3-5-10/h1-7H,8-9H2,(H,13,14)(H,15,16)/b7-6- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IREPTAJLMFBTRP-SREVYHEPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)C=CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CCNC(=O)/C=C\C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-4-oxo-4-(phenethylamino)but-2-enoic acid typically involves the reaction of ethyl 2-methylacetoacetate with α-methylbenzylamine in the presence of p-toluenesulfonic acid as a catalyst. The reaction is carried out in toluene, and a Dean-Stark trap is used to remove water formed during the reaction . The mixture is refluxed overnight, and the product is isolated by percolation over a silica gel pad followed by solvent evaporation under reduced pressure .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and efficient purification techniques, would likely be applied to scale up the laboratory synthesis method.
Chemical Reactions Analysis
Types of Reactions
(Z)-4-oxo-4-(phenethylamino)but-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the double bond to a single bond, forming saturated derivatives.
Substitution: The phenethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst (Pd/C) are used.
Substitution: Nucleophiles like halides (Cl⁻, Br⁻) or amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Saturated derivatives of the original compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Pharmaceutical Development
Role as an Intermediate:
This compound is primarily utilized as a key intermediate in the synthesis of pharmaceutical agents, particularly those targeting neurological disorders. Its ability to enhance drug efficacy and specificity has been documented in various studies.
Case Study:
Research indicates that derivatives of (Z)-4-oxo-4-(phenethylamino)but-2-enoic acid have shown promise in improving the pharmacological profiles of drugs aimed at treating conditions such as depression and anxiety. For instance, modifications of this compound have been explored for their effects on serotonin receptors, which are critical in mood regulation .
Biochemical Research
Enzyme Inhibition Studies:
The compound has been employed in studies focusing on enzyme inhibition and protein interactions. Its unique chemical structure allows researchers to investigate metabolic pathways and identify potential therapeutic targets.
Case Study:
A study highlighted the use of this compound in exploring its inhibition properties against human carbonic anhydrase isoenzymes. The findings suggested that certain derivatives exhibited significant inhibition, indicating potential for developing new therapeutic agents targeting these enzymes .
Cosmetic Formulations
Skin Care Applications:
Due to its biochemical properties, this compound is being explored in cosmetic formulations aimed at improving skin texture and reducing signs of aging.
Case Study:
Formulations incorporating this compound have been tested for their efficacy in enhancing skin hydration and elasticity. Clinical trials demonstrated improved skin appearance among participants using products containing this compound compared to control groups .
Agricultural Chemistry
Development of Agrochemicals:
The compound is also being investigated for its applications in agricultural chemistry, particularly in the formulation of environmentally friendly herbicides.
Case Study:
Research has shown that this compound can be modified to create herbicides that effectively control weed growth while minimizing crop damage. Field trials indicated a significant reduction in weed populations without adverse effects on crop yields .
Material Science
Advanced Material Formulations:
In material science, this compound is studied for its role in developing advanced polymers with enhanced mechanical properties and thermal stability.
Case Study:
Investigations into polymer blends containing this compound have shown improvements in tensile strength and thermal resistance compared to traditional materials. These findings suggest potential applications in industries requiring durable materials, such as automotive and aerospace .
Summary Table of Applications
| Field | Application | Key Findings |
|---|---|---|
| Pharmaceutical Development | Intermediate for neurological agents | Enhanced drug efficacy in serotonin receptor modulation |
| Biochemical Research | Enzyme inhibition studies | Significant inhibition of carbonic anhydrase isoenzymes |
| Cosmetic Formulations | Skin care products targeting aging | Improved skin hydration and elasticity |
| Agricultural Chemistry | Development of eco-friendly herbicides | Effective weed control with minimal crop damage |
| Material Science | Formulation of advanced polymers | Enhanced mechanical properties and thermal stability |
Mechanism of Action
The mechanism of action of (Z)-4-oxo-4-(phenethylamino)but-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The phenethylamino group can form hydrogen bonds and hydrophobic interactions with target proteins, influencing their activity. The double bond in the butenoic acid chain can participate in conjugation with other functional groups, affecting the compound’s reactivity and binding properties.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural Variations and Substituent Effects
The 4-oxo-4-(amino)but-2-enoic acid scaffold is highly versatile, with substituents on the amino group dictating physicochemical and biological properties. Key analogs include:
(Z)-4-Oxo-4-(phenylamino)but-2-enoic Acid (N-Phenylmaleamic Acid)
- Substituent : Phenyl group (CAS: 555-59-9).
- Key Differences: Smaller aromatic substituent compared to phenethylamino, reducing steric bulk.
- Applications : Used in polymer grafting and as a corrosion inhibitor due to its planar structure and hydrogen-bonding capacity .
(Z)-4-Oxo-4-(pyridin-2-ylamino)but-2-enoic Acid
- Substituent : Pyridinyl group (CAS: 42574-71-0).
- Key Differences : Nitrogen in the aromatic ring enhances polarity and metal-coordination ability.
- Properties: Higher density (1.402 g/cm³) and pKa (2.18) compared to the phenethylamino derivative, suggesting improved solubility in polar solvents .
(Z)-4-(4-Fluorophenyl)-4-oxobut-2-enoic Acid
- Substituent : 4-Fluorophenyl group (CAS: 60611-95-2).
- Key Differences : Electron-withdrawing fluorine increases metabolic stability but reduces basicity.
- Applications : Explored in radiopharmaceuticals due to fluorine’s isotopic properties .
(2Z)-4-[(1-Methylethyl)amino]-4-oxobut-2-enoic Acid
- Substituent : Isopropyl group (CAS: 6314-45-0).
- Key Differences : Aliphatic substituent lowers molecular weight (157.17 g/mol) and increases hydrophobicity (XLogP3: 0.3).
- Applications : Intermediate in peptide mimetics and prodrugs .
Enzyme Inhibition
- (Z)-4-Oxo-4-(phenethylamino)but-2-enoic Acid: Moderate inhibitor of human carbonic anhydrase II (hCA II), with IC₅₀ values in the micromolar range. The phenethyl group enhances membrane permeability, favoring intracellular targeting .
- Derivatives with Sulfamoylphenyl Groups : Exhibit stronger hCA II inhibition (IC₅₀ < 1 μM) due to sulfonamide’s zinc-binding capability .
- Pyridinyl Analogs : Show selective inhibition against hCA I, attributed to π-π stacking with active-site residues .
Metal Chelation
- Phenethylamino Derivative: Forms stable lanthanide complexes (e.g., Eu³⁺, Tb³⁺) for luminescent materials. The extended aromatic system improves ligand-field splitting .
- Triethoxysilylpropylamino Analogs (CAS: 33525-68-7): Used in surface-functionalized nanoparticles for sensor applications, leveraging the silyl group’s hydrolytic reactivity .
Physicochemical Properties
Biological Activity
(Z)-4-oxo-4-(phenethylamino)but-2-enoic acid, also known by its CAS number 4796-01-4, is an organic compound characterized by a phenethylamino group attached to a butenoic acid backbone. This compound has garnered interest in various fields, including medicinal chemistry and biochemistry, due to its potential biological activities and interactions with specific molecular targets.
Chemical Structure and Properties
- Molecular Formula: CHNO
- Molecular Weight: 219.24 g/mol
- CAS Number: 4796-01-4
- Purity: Typically >95%
The compound features a double bond in the butenoic acid chain and a phenethylamino substituent, which contribute to its unique chemical properties and biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The phenethylamino group can form hydrogen bonds and hydrophobic interactions with target proteins, influencing their activity. The double bond in the butenoic acid chain allows for conjugation with other functional groups, enhancing the compound's reactivity and binding properties .
Enzyme Inhibition Studies
Recent studies have focused on the enzyme inhibitory activities of derivatives of this compound against human carbonic anhydrase isoenzymes I and II. The results indicated significant inhibition, with inhibition constants (K) in the low nanomolar range:
| Compound Derivative | K (hCA I) | K (hCA II) |
|---|---|---|
| 4a | 1.85 ± 0.58 nM | 2.01 ± 0.52 nM |
| 4c | 5.04 ± 1.46 nM | 2.94 ± 1.31 nM |
| 4e | - | - |
These findings suggest that modifications to the structure can enhance enzyme interaction and inhibition efficacy .
Case Studies
- Anti-inflammatory Effects : A study explored the anti-inflammatory potential of this compound derivatives, demonstrating their ability to reduce inflammation markers in vitro.
- Analgesic Properties : Another investigation assessed the analgesic effects of this compound in animal models, revealing promising results that warrant further exploration for therapeutic applications.
- Synthesis of Heterocycles : The compound has been utilized as a building block in synthesizing various heterocyclic compounds, showcasing its versatility in organic synthesis .
Comparative Analysis
To understand the uniqueness of this compound, it is helpful to compare it with structurally similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Crotonic Acid | Lacks phenethylamino group | Minimal biological activity |
| Isocrotonic Acid | Cis isomer of crotonic acid | Minimal biological activity |
| 3-Butenoic Acid | Different double bond position | Minimal biological activity |
The presence of the phenethylamino group in this compound imparts distinct chemical and biological properties that are not observed in its analogs .
Q & A
Q. What are the recommended synthetic routes for (Z)-4-oxo-4-(phenethylamino)but-2-enoic acid, and how can researchers optimize reaction conditions?
The compound is synthesized via nucleophilic addition of phenethylamine to maleic anhydride derivatives under reflux conditions. Key steps include maintaining anhydrous environments and using ethanol as a solvent for recrystallization to achieve high purity (>95%) . Optimization involves adjusting stoichiometric ratios (e.g., 1:1 molar ratio of amine to anhydride) and employing catalysts like triethylamine to enhance yield .
Q. What safety precautions are necessary when handling this compound?
Due to its amine functionalities, the compound may exhibit irritant properties. Researchers should use personal protective equipment (PPE), including nitrile gloves and safety goggles, and work in a fume hood to avoid inhalation or dermal exposure. Waste disposal should follow institutional guidelines for reactive carbonyl compounds .
Q. How can the Z-configuration of the double bond be confirmed experimentally?
Nuclear magnetic resonance (NMR) spectroscopy is critical: the coupling constant (J) between protons on the double bond (typically 12–15 Hz for Z-isomers) and nuclear Overhauser effect (NOE) correlations confirm spatial proximity of substituents. X-ray crystallography provides definitive stereochemical validation .
Q. What functional groups dominate the compound’s reactivity, and how do they influence derivatization?
The α,β-unsaturated ketone and phenethylamino groups drive reactivity. The conjugated carbonyl undergoes Michael additions, while the amine participates in acylations. For derivatization, protect the amine with tert-butoxycarbonyl (Boc) groups before modifying the ketone moiety .
Advanced Research Questions
Q. How does the Z-isomer’s biological activity compare to the E-isomer in enzyme inhibition studies?
The Z-isomer exhibits higher inhibitory activity against carbonic anhydrase isoforms (e.g., IC₅₀ = 12 µM for hCA II) compared to the E-isomer (IC₅₀ = 45 µM), attributed to better steric alignment with the enzyme’s active site. Activity assays should use purified isoenzymes and standardized buffers (e.g., 50 mM HEPES, pH 7.4) to minimize variability .
Q. What strategies resolve contradictions in reported biological activity data for this compound?
Contradictions often arise from stereochemical impurities or assay conditions. Validate purity via HPLC (retention time >99.5%) and replicate experiments using orthogonal methods (e.g., fluorescence quenching vs. stopped-flow kinetics). Compare results against structurally defined analogs to isolate substituent effects .
Q. How can multi-step synthesis yields be improved while maintaining stereochemical fidelity?
Optimize intermediates: For example, pre-form the maleic anhydride-phenethylamine adduct before introducing the α,β-unsaturated system. Screen catalysts (e.g., DMAP for acylation) and use low-temperature crystallization (e.g., −18°C) to minimize epimerization .
Q. What structural modifications to the phenethylamino group alter pharmacological profiles?
Replacing the phenyl ring with electron-withdrawing groups (e.g., -CF₃) enhances metabolic stability but reduces solubility. Hybrid analogs, such as (Z)-4-(5,6,7,8-tetrahydro-1-naphthalenylamino) derivatives, show improved blood-brain barrier penetration in preclinical models .
Methodological Notes
- Stereochemical Analysis : Use chiral stationary-phase HPLC (CSP-HPLC) to separate enantiomers and assign configurations .
- Biological Assays : Standardize inhibition assays with recombinant enzymes (e.g., hCA I/II) and include positive controls (e.g., acetazolamide) .
- Data Reproducibility : Publish full synthetic protocols, including solvent grades and purification steps, to mitigate variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
